molecular formula C13H7ClF2O2 B6400046 5-Chloro-3-(2,3-difluorophenyl)benzoic acid CAS No. 1261950-39-3

5-Chloro-3-(2,3-difluorophenyl)benzoic acid

Cat. No.: B6400046
CAS No.: 1261950-39-3
M. Wt: 268.64 g/mol
InChI Key: AOLWQCYUTZAJAQ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2,3-difluorophenyl)benzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of a chloro group at the 5th position and two fluoro groups at the 2nd and 3rd positions on the phenyl ring

Properties

IUPAC Name

3-chloro-5-(2,3-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-9-5-7(4-8(6-9)13(17)18)10-2-1-3-11(15)12(10)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLWQCYUTZAJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689670
Record name 5-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-39-3
Record name 5-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2,3-difluorophenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2,3-difluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and various derivatives depending on the specific reaction conditions.

Scientific Research Applications

5-Chloro-3-(2,3-difluorophenyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2,3-difluorophenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The carboxylic acid group plays a crucial role in forming hydrogen bonds and ionic interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(3,5-difluorophenyl)benzoic acid
  • 5-Bromo-3-(2,3-difluorophenyl)benzoic acid
  • 3-(2,3-Difluorophenyl)benzoic acid

Uniqueness

5-Chloro-3-(2,3-difluorophenyl)benzoic acid is unique due to the specific positioning of the chloro and fluoro groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in various applications .

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